DL-3-(4-Biphenyl)alanine hydrochloride

Descripción general

Descripción

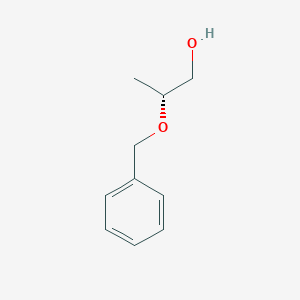

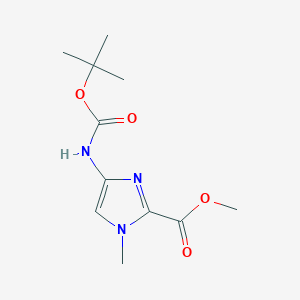

DL-3-(4-Biphenyl)alanine hydrochloride is a chemical compound with the molecular formula C15H16ClNO2 and a molecular weight of 277.75 g/mol . It is also known by several other names such as H-4-Phenyl-DL-Phe-OH hydrochloride, DL-4,4’-biphenylalanine hydrochloride, H-beta-(4-Biphenylyl)-DL-Ala-OH hydrochloride, H-DL-Bip-OH hydrochloride, and 2-Amino-3-biphenyl-4-yl-propionic acid hydrochloride .

Synthesis Analysis

The synthesis of DL-3-(4-Biphenyl)alanine hydrochloride involves several methods . The reaction conditions include the use of hydrogen chloride in 1,4-dioxane and water under heating .Molecular Structure Analysis

The molecular structure of DL-3-(4-Biphenyl)alanine hydrochloride consists of a biphenyl group attached to an alanine molecule . The exact structural details are not available in the search results.Physical And Chemical Properties Analysis

DL-3-(4-Biphenyl)alanine hydrochloride has a molecular weight of 277.75 g/mol . Detailed physical and chemical properties such as melting point, boiling point, density, etc., are not available in the search results.Aplicaciones Científicas De Investigación

Analogous Compound Applications

Neurological Disorders and Drug Development

Compounds similar to DL-3-(4-Biphenyl)alanine hydrochloride, such as DL-threo-DOPS and its effects on Parkinson's disease and neurogenic orthostatic hypotension, have been explored. These studies have investigated the metabolic pathways, therapeutic effects, and mechanisms of action of DL-threo-DOPS, showing potential improvements in symptoms related to these conditions (Teelken et al., 1989; Freeman et al., 1999). These findings could hint at DL-3-(4-Biphenyl)alanine hydrochloride's potential application in treating similar neurological conditions or serving as a biochemical tool in researching these disorders.

Oncology and Gene Therapy

Research on specific inhibitors and gene therapies, such as the Hedgehog pathway inhibitor IPI-926 and adenovirus vector carrying the REIC/Dkk-3 gene, reveals a trend towards targeted cancer treatments and genetic approaches to managing solid tumors (Jimeno et al., 2013; Kumon et al., 2016). This research area could be relevant if DL-3-(4-Biphenyl)alanine hydrochloride shows promise in modulating pathways or gene expressions related to cancer.

Metabolic Studies and Drug Metabolism

Studies on the metabolism and disposition of various drugs, like dabigatran and BIBW 2992, provide insights into how compounds are processed in the body, their bioavailability, and potential for drug interactions (Blech et al., 2008; Eskens et al., 2007). Such pharmacokinetic profiles could inform the development and application of DL-3-(4-Biphenyl)alanine hydrochloride, especially if its therapeutic utility hinges on specific metabolic pathways.

Safety and Hazards

Safety data sheets suggest avoiding contact with skin and eyes, not breathing dust, washing hands before breaks and immediately after handling the product, and minimizing dust generation and accumulation . It is also recommended to keep the product in a dry, cool, and well-ventilated place and keep the container tightly closed .

Direcciones Futuras

While specific future directions for DL-3-(4-Biphenyl)alanine hydrochloride are not mentioned in the search results, there is ongoing research in the field of amino acids and their derivatives . This includes studying their terahertz response, which could provide valuable insights into their large-scale molecular vibrations .

Propiedades

IUPAC Name |

2-amino-3-(4-phenylphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2.ClH/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12;/h1-9,14H,10,16H2,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZSOLFZHJQIAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10457349 | |

| Record name | 2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid--hydrogen chloride (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-3-(4-Biphenyl)alanine hydrochloride | |

CAS RN |

63024-23-7 | |

| Record name | 2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid--hydrogen chloride (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

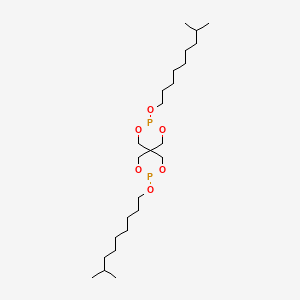

![7H-Cyclopenta[b]pyridine](/img/structure/B1599672.png)